molecular formula C28H26N10O2 B10833976 3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile

3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile

Cat. No.: B10833976
M. Wt: 534.6 g/mol
InChI Key: BQCBNCZDTPPBMN-OAQYLSRUSA-N
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Description

“PMID25482888-Compound-56” is a synthetic organic compound known for its role as a modulator of the necroptosis executor protein, mixed lineage kinase domain-like protein (MLKL). This compound partially inhibits MLKL oligomerization and reduces its translocation to the membrane, thereby inhibiting the necroptosis pathway .

Preparation Methods

The preparation of “PMID25482888-Compound-56” involves several synthetic routes and reaction conditionsThe industrial production methods often involve multi-step synthesis, purification, and characterization processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

“PMID25482888-Compound-56” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID25482888-Compound-56” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in inhibiting the necroptosis pathway, which is crucial in cell death and inflammation.

    Medicine: Potential therapeutic applications in treating diseases related to necroptosis, such as neurodegenerative diseases and cancer.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “PMID25482888-Compound-56” involves its interaction with the necroptosis executor protein, mixed lineage kinase domain-like protein (MLKL). By partially inhibiting MLKL oligomerization and reducing its translocation to the membrane, the compound effectively inhibits the necroptosis pathway. This action is crucial in preventing cell death and inflammation .

Comparison with Similar Compounds

“PMID25482888-Compound-56” can be compared with other similar compounds that modulate the necroptosis pathway. Some of these similar compounds include:

    Compound A: Known for its strong inhibition of MLKL oligomerization.

    Compound B: Exhibits a different mechanism of action by targeting upstream regulators of necroptosis.

    Compound C: Has a broader range of applications in both necroptosis and apoptosis pathways.

The uniqueness of “PMID25482888-Compound-56” lies in its specific interaction with MLKL and its potential therapeutic applications .

Properties

Molecular Formula

C28H26N10O2

Molecular Weight

534.6 g/mol

IUPAC Name

3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C28H26N10O2/c1-2-3-13-36-24-25(34-27(36)35-12-6-9-21(31)18-35)37(16-19-7-4-10-32-22(19)14-29)28(40)38(26(24)39)17-20-8-5-11-33-23(20)15-30/h4-5,7-8,10-11,21H,6,9,12-13,16-18,31H2,1H3/t21-/m1/s1

InChI Key

BQCBNCZDTPPBMN-OAQYLSRUSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=C(N=CC=C4)C#N)CC5=C(N=CC=C5)C#N

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=C(N=CC=C4)C#N)CC5=C(N=CC=C5)C#N

Origin of Product

United States

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